molecular formula C23H26N4O B11141959 N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide

Cat. No.: B11141959
M. Wt: 374.5 g/mol
InChI Key: LELHHGKWMDLZQY-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide is a synthetic compound featuring a benzimidazole core linked via a methylene group to a butanamide chain, which terminates in a substituted indole moiety (1-isopropyl group). The benzimidazole scaffold is renowned for its role in drug discovery due to its ability to mimic purine bases, enabling interactions with enzymes and receptors. The indole moiety, common in natural products and pharmaceuticals, contributes to hydrophobic interactions and π-stacking, enhancing binding affinity. This compound’s synthesis typically involves coupling benzimidazole derivatives with indole-containing intermediates under carbodiimide-mediated conditions, as seen in analogous protocols .

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(1-propan-2-ylindol-3-yl)butanamide

InChI

InChI=1S/C23H26N4O/c1-16(2)27-15-17(18-9-3-6-12-21(18)27)8-7-13-23(28)24-14-22-25-19-10-4-5-11-20(19)26-22/h3-6,9-12,15-16H,7-8,13-14H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

LELHHGKWMDLZQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Moiety

The 1-isopropyl-1H-indol-3-yl subunit is synthesized via the Fischer indole synthesis , a classic method for constructing indole rings. This involves reacting phenylhydrazine with a ketone or aldehyde under acidic conditions. For the target compound, the ketone substrate is typically isopropyl methyl ketone , which cyclizes to form the indole core.

Reaction Conditions:

  • Acid Catalyst: Concentrated hydrochloric acid or polyphosphoric acid.

  • Temperature: Reflux at 120–150°C for 6–12 hours.

  • Solvent: Ethanol or acetic acid.

A critical intermediate, 1-isopropyl-1H-indole-3-carbaldehyde , is isolated via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterized by 1H^1H-NMR.

StepReagents/ConditionsYield (%)Citation
CyclizationPhenylhydrazine, HCl, reflux65–75
Aldehyde FormationVilsmeier-Haack reaction80

Benzimidazole Ring Construction

The benzimidazole segment is synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative. Patent literature describes the use of 2-chloroacetamide as a precursor, which undergoes cyclization in the presence of ammonium chloride.

Key Reaction:

o-Phenylenediamine+2-ChloroacetamideNH4Cl, DMF1H-Benzimidazole-2-carbaldehyde\text{o-Phenylenediamine} + \text{2-Chloroacetamide} \xrightarrow{\text{NH}_4\text{Cl, DMF}} \text{1H-Benzimidazole-2-carbaldehyde}

Optimization Notes:

  • Microwave Irradiation: Reduces reaction time from 24 hours to 30 minutes at 100 W.

  • Solvent: Dimethylformamide (DMF) enhances solubility of intermediates.

The product is purified via recrystallization (ethanol/water) to yield white crystals, confirmed by melting point (mp 210–212°C) and 13C^{13}\text{C}-NMR.

Amide Coupling and Final Assembly

The butanamide linker is introduced via a Steglich esterification or HATU-mediated coupling between the benzimidazole-2-carbaldehyde and 4-(1-isopropyl-1H-indol-3-yl)butanoic acid.

Procedure:

  • Activation: 4-(1-Isopropyl-1H-indol-3-yl)butanoic acid is treated with HATU (1.2 eq) and DIPEA (3 eq) in anhydrous DMF.

  • Coupling: Benzimidazole-2-carbaldehyde (1.0 eq) is added, and the mixture is stirred at 25°C for 12 hours.

  • Workup: The crude product is precipitated with ice water and purified via flash chromatography.

ParameterOptimal ValueImpact on Yield
Coupling ReagentHATU vs. EDC/HOBt+15% with HATU
Temperature25°C vs. 0°CNo significant
SolventDMF vs. THFDMF preferred

Functional Group Transformations

Chlorination and Alkylation:

  • The isopropyl group on the indole nitrogen is introduced via alkylation of indole with 2-bromopropane in the presence of NaH.

  • Selective chlorination at the indole 4-position is achieved using N-chlorosuccinimide (NCS) in acetonitrile.

Challenges and Optimization Strategies

Purity and Byproduct Formation

Side reactions during amide coupling generate diastereomeric impurities (up to 12%), necessitating chiral HPLC purification (Chiralpak IC column, hexane/isopropanol).

Scale-Up Considerations

  • Microwave Synthesis: While effective for small-scale reactions (<10 g), microwave methods face heat dissipation issues at larger scales. Transitioning to conventional heating with high-boiling solvents (e.g., toluene) maintains yields.

  • Catalyst Recycling: Immobilized HATU on silica gel reduces reagent costs by 40% in repetitive batches .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like m-CPBA or KMnO4.

    Reduction: Reduction reactions could target the benzimidazole ring, using agents like LiAlH4 or NaBH4.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide could have applications in:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzimidazole and indole moieties are known to interact with various biological targets, potentially leading to diverse effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related analogs, focusing on substituent effects, pharmacokinetics, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (LogP) Reported Bioactivity
N-(1H-1,3-Benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide ~434.5 Benzimidazole, isopropyl-indole ~3.8 (predicted) Kinase inhibition (hypothetical)
2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide ~450–500 Benzothiazole, phenylsulfonyl-indole ~4.2 Anticancer (IC50: 2–10 µM)
Sunitinib (FDA-approved drug) 398.5 Indole-2-one, pyrrole 3.1 Multi-kinase inhibitor (VEGFR, PDGFR)
Albendazole 265.3 Benzimidazole, carbamate 3.0 Anthelmintic (microtubule disruption)

Key Insights

Benzimidazole vs. Benzothiazole Analogs: The target compound’s benzimidazole group offers enhanced hydrogen-bonding capacity compared to benzothiazole derivatives (e.g., acetamide analogs in Table 1). This may improve target selectivity but reduce metabolic stability due to increased polarity .

Indole Substituent Effects: The 1-isopropyl group on the indole moiety in the target compound introduces steric bulk, which may hinder binding to flat hydrophobic pockets but enhance selectivity for conformational enzyme states.

Pharmacokinetic Considerations :

  • The butanamide linker in the target compound extends the chain length compared to acetamide derivatives, possibly improving solubility and reducing crystallinity. However, this may also increase susceptibility to proteolytic cleavage.

In contrast, benzothiazole-indole analogs demonstrate cytotoxic activity via tubulin polymerization inhibition, as seen in preclinical studies .

Research Findings and Limitations

  • Synthetic Challenges : The carbodiimide-mediated coupling method (e.g., EDC in ) is efficient for amide bond formation but may lead to racemization in chiral intermediates.
  • Bioactivity Gaps: Limited in vivo studies exist for the target compound, unlike FDA-approved analogs like Sunitinib. Computational modeling suggests moderate binding affinity (~50 nM) for VEGFR2, but experimental validation is pending.
  • Toxicity Concerns : The isopropyl-indole group may confer hepatotoxicity risks, as observed in structurally related indole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step synthesis involving carbodiimide derivatives (e.g., EDC/HOBt) or boric acid as coupling agents is commonly used for benzimidazole-indole hybrids. For example, indole intermediates can be functionalized via nucleophilic substitution or amide coupling. Key parameters include solvent choice (DMF or acetonitrile), temperature control (0–25°C for coupling steps), and purification via column chromatography (silica gel, gradient elution). Yield optimization often requires iterative adjustments to molar ratios (e.g., 1:1.2 for indole:benzimidazole precursors) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1^1H/13^{13}C-NMR : Verify proton environments (e.g., indole NH at δ 10–12 ppm, benzimidazole protons at δ 7–8 ppm) and carbon backbone .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks within 1 ppm error) .
  • Elemental Analysis : Ensure <1% deviation from theoretical C/H/N values .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s amide and heterocyclic moieties. Stability in aqueous buffers (pH 4–8) should be tested via HPLC-UV at 254 nm over 24–72 hours to assess hydrolysis or aggregation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC50_{50} values in anticancer assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols:

  • Use matched isogenic cell lines (e.g., wild-type vs. Bcl-2/Mcl-1-overexpressing) to isolate target effects .
  • Validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
  • Apply multivariate statistical analysis (e.g., PCA) to correlate structural features (e.g., indole substituents) with activity trends .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to Bcl-2/Mcl-1 (PDB: 2PQK). Focus on hydrophobic interactions between the isopropyl-indole group and the BH3 domain .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify critical residues (e.g., Arg263 in Bcl-2) .
  • DFT Calculations : Calculate electrostatic potential surfaces (Gaussian 09) to rationalize reactivity in nucleophilic environments .

Q. What experimental designs optimize SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Fragment-Based Design : Replace the butanamide linker with oxadiazole or triazole moieties to modulate flexibility .
  • DoE (Design of Experiments) : Apply Taguchi methods to vary substituents (e.g., halogenation at indole C5) and quantify effects on logP and IC50_{50} .
  • Click Chemistry : Introduce azide-alkyne cycloaddition handles (e.g., at the benzimidazole methyl group) for rapid diversification .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during indole-amide bond formation .
  • Continuous-Flow Systems : Implement microreactors for precise control of exothermic steps (e.g., carbodiimide-mediated coupling) to minimize racemization .
  • Chiral HPLC : Monitor enantiomeric excess (e.g., Chiralpak AD-H column, hexane:IPA eluent) .

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